SHP389 is an allosteric SHP2 Inhibitor with (SHP2 IC50 - 36 nM). SHP389 modulates MAPK signaling in vivo.SHP389 improved SHP2 biochemical and cellular potency in trend with increasing lipophilicity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
T-863 is a potent inhibitor of diacylglycerol acetyltransferase-1 (DGAT-1; IC50 = 15 nM). It is selective for DGAT-1 over DGAT-2 and acyl-coenzyme A:cholesterol acyltransferase-1 (ACAT-1; IC50s = >10 and 12 μM, respectively). T-863 inhibits triacylglycerol synthesis in HuTu 80 cells (IC50 = 4 nM). In vivo, T-863 (20 mg/kg) reduces plasma triacylglycerol levels, the ratio of triacylglycerols to diacylglycerols, and body weight in a mouse model of diet-induced obesity. T863, also known as DGAT-3, is a inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1). It is tested pre-clinically as a potential treatment for obesity.
T900607 has been used in trials studying the treatment of Liver Cancer and Gastric Cancer. T900607 is a pentafluorophenylsulfonamide compound with potential antineoplastic activity. T900607 inhibits tubulin polymerization by binding irreversibly to colchicine binding sites, resulting in cell cycle arrest and apoptosis. (NCI04)
T-98475 is a potent, orally active and non-peptide gonadotropin-releasing hormone (GnRH, LHRH) receptor antagonist (IC50 values are 0.2, 4.0 and 60 nM for human, monkey and rat GnRH receptors respectively). T-98475 inhibits LH release in vitro (IC50 = 100 nM) and reduces plasma LH concentration in castrated male cynomolgus monkeys.
TA-01 is a derivative of the p38 MAPK inhibitor SB 203580 and an inducer of cardiomyocyte differentiation. It is cardiomyogenic at concentrations less than 5 μM, increasing expression of the cardiomyocyte marker NKX2-5 by 2.2-fold and decreasing expression of mesoderm markers and the pre-cardiac marker Isl-1 in HES-3 NKX2-5eGFP/w cells when applied after embryoid body formation. TA-01 inhibits casein kinase 1ε (CK1ε) and CK1Δ and reduces expression of Wnt/β-catenin signaling pathway members, activities that positively correlate with its cardiomyogenic activity. TA-01 is an inducer of cardiomyocyte differentiation from human embryonic stem cells following mesoderm induction.